molecular formula C9H9FO2 B14760163 2-Fluoro-5-methoxy-3-methylbenzaldehyde

2-Fluoro-5-methoxy-3-methylbenzaldehyde

Cat. No.: B14760163
M. Wt: 168.16 g/mol
InChI Key: KAMPVNZYRDWJJR-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methoxy-3-methylbenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthesis involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-5-methoxy-3-methylbenzoic acid.

    Reduction: 2-Fluoro-5-methoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-methoxy-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-3-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved vary depending on the specific application and the compound it is being used to synthesize .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the methyl group.

    2-Fluoro-3-methylbenzaldehyde: Similar structure but lacks the methoxy group.

    5-Fluoro-2-methoxybenzaldehyde: Similar structure but the positions of the fluorine and methoxy groups are different.

Uniqueness

2-Fluoro-5-methoxy-3-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain synthetic applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-fluoro-5-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H9FO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3

InChI Key

KAMPVNZYRDWJJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)OC

Origin of Product

United States

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